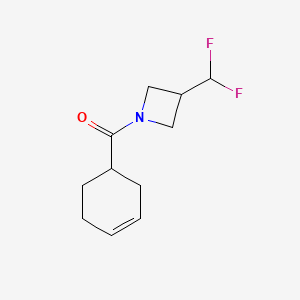
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone, also known as CFM-2, is a compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of numerous studies investigating its potential applications in various fields of research.
Mechanism of Action
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can have a range of effects, including pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In particular, this compound has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. This compound has also been shown to have anxiolytic effects in models of anxiety, and to modulate appetite in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition. This allows researchers to selectively increase endocannabinoid levels without affecting other pathways in the body. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone. One area of interest is the development of more selective FAAH inhibitors, which could have fewer off-target effects than this compound. Additionally, researchers are interested in investigating the potential therapeutic applications of FAAH inhibitors, particularly in the treatment of pain, inflammation, and anxiety disorders. Finally, there is ongoing research into the role of endocannabinoids in various physiological processes, which could lead to new insights into the potential applications of FAAH inhibitors like this compound.
Synthesis Methods
The synthesis of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of cyclohex-3-en-1-ol with 3-(difluoromethyl)azetidine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. In particular, this compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of physiological effects.
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-2,8-10H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAFUJUYKRICJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


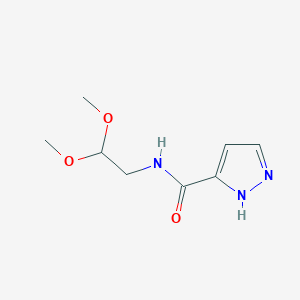
![N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2358257.png)

![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2358261.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)acetamide;hydrochloride](/img/structure/B2358262.png)
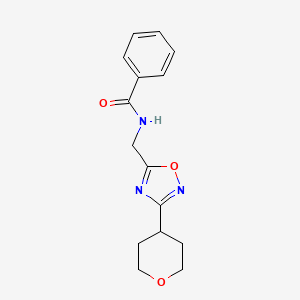
![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)
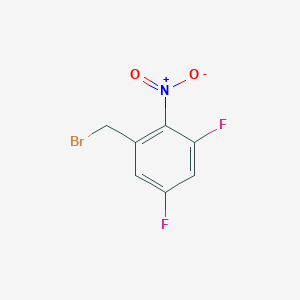

![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)
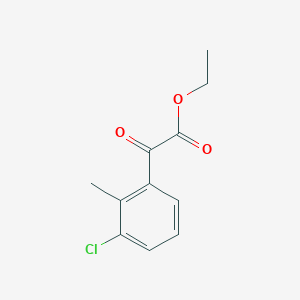
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)
